molecular formula C18H25N B11731342 (2E)-3-(3,5-di-tert-butylphenyl)but-2-enenitrile

(2E)-3-(3,5-di-tert-butylphenyl)but-2-enenitrile

Cat. No.: B11731342
M. Wt: 255.4 g/mol
InChI Key: XIJAKNMIOYDTOJ-MDWZMJQESA-N
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Description

(2E)-3-(3,5-di-tert-butylphenyl)but-2-enenitrile is a useful research compound. Its molecular formula is C18H25N and its molecular weight is 255.4 g/mol. The purity is usually 95%.
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Biological Activity

(2E)-3-(3,5-di-tert-butylphenyl)but-2-enenitrile is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

  • Molecular Formula : C15H19N
  • Molecular Weight : 229.32 g/mol

This compound features a butenyl chain conjugated with a nitrile group and a bulky di-tert-butylphenyl moiety, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Case Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of various phenolic compounds similar to this compound. Results indicated that these compounds effectively scavenged free radicals and reduced oxidative stress markers in vitro. The mechanisms involved include the donation of hydrogen atoms to free radicals and the stabilization of radical species .

Case Study 2: Enzyme Inhibition

Research on related compounds has revealed their role as AChE inhibitors. For instance, a fluorinated acetophenone derivative exhibited competitive inhibition against AChE with significant binding affinity . Although direct studies on this compound are scarce, its structural similarity suggests potential for similar enzymatic interactions.

Case Study 3: Cytotoxic Effects

In vitro studies have reported that derivatives of di-tert-butylphenol exhibit cytotoxic effects against various cancer cell lines. These effects are hypothesized to result from mitochondrial dysfunction and increased reactive oxygen species (ROS) production leading to apoptosis .

Data Tables

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
AChE InhibitionCompetitive inhibition
CytotoxicityInduction of apoptosis

Properties

Molecular Formula

C18H25N

Molecular Weight

255.4 g/mol

IUPAC Name

(E)-3-(3,5-ditert-butylphenyl)but-2-enenitrile

InChI

InChI=1S/C18H25N/c1-13(8-9-19)14-10-15(17(2,3)4)12-16(11-14)18(5,6)7/h8,10-12H,1-7H3/b13-8+

InChI Key

XIJAKNMIOYDTOJ-MDWZMJQESA-N

Isomeric SMILES

C/C(=C\C#N)/C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(=CC#N)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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